2-(N-methylmethylsulfonamido)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(N-methylmethylsulfonamido)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, also known as MPPE, is a novel compound that has gained significant attention in the scientific community. It is a sulfonamide derivative that exhibits potent antitumor activity and has shown promise as a potential therapeutic agent for the treatment of various cancers.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, highlighting their potential applications in the development of materials with significant antioxidant activity. These compounds have been shown to form supramolecular architectures through hydrogen bonding, which could be utilized in designing new antioxidant agents (K. Chkirate et al., 2019).
Antimicrobial Agents
Another area of application for derivatives of the compound includes the synthesis of heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. These compounds have shown promising results in vitro against bacterial and fungal infections, indicating their potential in developing new antimicrobial therapies (E. Darwish et al., 2014; M. E. Azab et al., 2013).
Glutaminase Inhibitors
Derivatives of this chemical framework have been evaluated for their role as glutaminase inhibitors. Specifically, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and tested, showing potential as therapeutic agents in cancer treatment by inhibiting glutaminase, a key enzyme in tumor growth and survival (K. Shukla et al., 2012).
Carbonic Anhydrase Inhibitors
Furthermore, research into sulfonamide derivatives has revealed their utility as carbonic anhydrase inhibitors. These inhibitors are crucial in treating conditions like glaucoma, epilepsy, and certain types of edema. The development of new derivatives could lead to more effective treatments with fewer side effects (F. Carta et al., 2017).
Anticancer Activity
Additionally, novel sulfonamide derivatives have been synthesized with cytotoxic activity against cancer cell lines, highlighting the potential application of these compounds in developing new anticancer drugs. The specific chemical modifications can result in compounds with significant anticancer properties, offering new avenues for therapy (M. Ghorab et al., 2015).
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18(23(2,21)22)12-15(20)16-8-9-19-11-14(10-17-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDEBIYHWNDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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